Tizoxanide-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

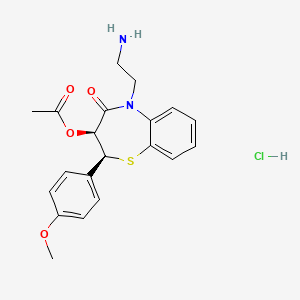

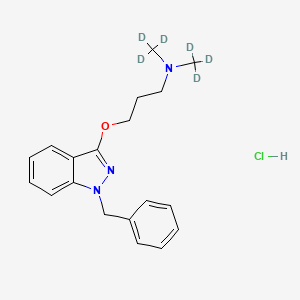

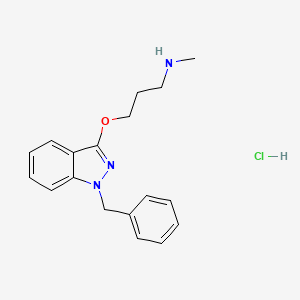

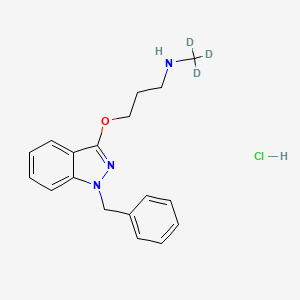

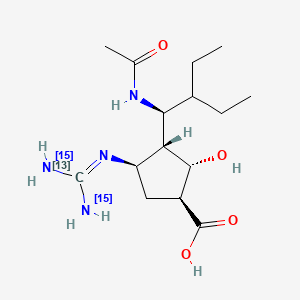

Tizoxanide-d4 is the deuterium labeled Tizoxanide . Tizoxanide is the active metabolite of Nitazoxanide, which is a thiazolide anti-infective compound against anaerobic bacteria, protozoa, and a range of viruses . Tizoxanide has anti-HIV-1 activities .

Synthesis Analysis

Tizoxanide D4 is a deuterated isotopologue of tizoxanide, which is a potent anti-protozoal drug used to treat gastrointestinal infections caused by protozoa such as Giardia lamblia and Cryptosporidium parvum . Tizoxanide D4 is used as a stable isotope internal standard for quantitative analysis of tizoxanide in biological samples, as it allows for accurate and precise quantification of tizoxanide levels in plasma, urine, and feces .Molecular Structure Analysis

The molecular formula of this compound is C10H7N3O4S . It is a derivative of nitazoxanide, which is a prodrug that is rapidly metabolized in vivo to tizoxanide . Tizoxanide D4 is a deuterated analog of tizoxanide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium atoms .Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of tizoxanide . Tizoxanide is an active metabolite of the antiparasitic nitazoxanide . Tizoxanide is formed from nitazoxanide via deacetylation of nitazoxanide in the stomach .Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.27 g/mol . It is a derivative of nitazoxanide, which is a prodrug that is rapidly metabolized in vivo to tizoxanide . Tizoxanide D4 is a deuterated analog of tizoxanide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium atoms .作用機序

Tizoxanide-d4, also known as Tizoxanide D4, is a deuterium-labeled variant of Tizoxanide . Tizoxanide is the active metabolite of Nitazoxanide, a thiazolide anti-infective compound with a broad spectrum of action against various pathogens, including parasites, bacteria, and viruses .

Target of Action

Tizoxanide primarily targets anaerobic microbes, protozoa, helminths, and viruses . It has been shown to be effective against a range of extracellular and intracellular pathogens .

Mode of Action

The most widely accepted mechanism of action for Tizoxanide involves the disruption of energy metabolism in anaerobic microbes by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic protozoa, Tizoxanide induces lesions in the cell membranes and depolarizes the mitochondrial membrane .

Biochemical Pathways

Tizoxanide affects several biochemical pathways. It has been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in RAW264.7 macrophage cells . Additionally, it has been found to suppress the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .

Pharmacokinetics

Tizoxanide is absorbed from the gastrointestinal tract, with approximately one-third of the oral dose excreted in urine and two-thirds excreted in feces . It is also known to significantly inhibit protein binding of warfarin, increasing the free fraction of warfarin in the plasma .

Result of Action

Tizoxanide has a broad range of molecular and cellular effects. It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells . It also inhibits the production of pro-inflammatory cytokines and suppresses the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .

Action Environment

The action, efficacy, and stability of Tizoxanide can be influenced by various environmental factors. For instance, the matrix in which Tizoxanide is present can impact its quantification, with minimal impact of matrix effects observed when quantifying Tizoxanide in multiple matrices

実験室実験の利点と制限

Tizoxanide-d4 has several advantages and limitations when used in laboratory experiments. The advantages include its high solubility in water, its low toxicity, and its ability to be used in a wide range of biological assays. The limitations include its low stability in solution and its low bioavailability.

将来の方向性

For the study of tizoxanide-d4 include further research into its potential applications in the treatment of cancer and other diseases, its potential mechanisms of action, and its potential toxicity. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of diabetes, cardiovascular diseases, and neurological disorders. Furthermore, further research is needed to investigate the potential of this compound as a drug development tool for the development of novel drugs. Finally, further research is needed to explore the potential of this compound as an imaging agent for the diagnosis of cancer and other diseases.

合成法

Tizoxanide-d4 is synthesized through a two-step process. The first step involves the reaction of an amine, such as aniline, with a nitrile, such as acetonitrile, to form a cyclic pyrrolidine-containing compound. The second step involves the reaction of the cyclic pyrrolidine-containing compound with an aldehyde, such as formaldehyde, to form this compound.

科学的研究の応用

Tizoxanide-d4 has been studied extensively for its potential applications in medicinal chemistry, drug development, and biochemistry. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. In addition, it has been found to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Furthermore, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.

Safety and Hazards

特性

IUPAC Name |

2,3,4,5-tetradeuterio-6-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。